molecular formula C8H12Cl2N2 B15250592 2-(6-Chloropyridin-3-YL)propan-2-amine hcl CAS No. 2007920-17-2

2-(6-Chloropyridin-3-YL)propan-2-amine hcl

Cat. No.: B15250592
CAS No.: 2007920-17-2
M. Wt: 207.10 g/mol
InChI Key: TZRFDOOMSLBEIE-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-YL)propan-2-amine hydrochloride is a chemical compound with the molecular formula C8H12Cl2N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-YL)propan-2-amine hydrochloride typically involves organic synthesis methods. One common approach is the reaction of 6-chloropyridine-3-carbaldehyde with a suitable amine under reductive amination conditions. This process may involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The process generally includes the preparation of intermediates, followed by purification steps such as crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-YL)propan-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-(6-Chloropyridin-3-YL)propan-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-YL)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloropyridin-3-YL)propan-2-amine hydrochloride is unique due to the presence of both the chlorine atom and the amine group in its structure. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

2007920-17-2

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.10 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C8H11ClN2.ClH/c1-8(2,10)6-3-4-7(9)11-5-6;/h3-5H,10H2,1-2H3;1H

InChI Key

TZRFDOOMSLBEIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C(C=C1)Cl)N.Cl

Origin of Product

United States

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